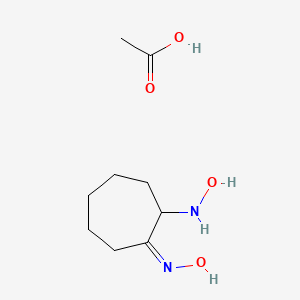
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide, also known as FMeOEEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has a molecular formula of C16H18FNO3.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide involves its ability to bind to the active site of protein tyrosine kinases and inhibit their activity. This inhibition results in the suppression of various signaling pathways that are involved in the regulation of cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has been shown to have significant biochemical and physiological effects on cells and tissues. It has been reported to induce apoptosis in cancer cells and inhibit their proliferation. N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has also been shown to have anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide in laboratory experiments is its high selectivity and sensitivity for protein tyrosine kinases. However, one of the limitations of using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide is its potential toxicity and side effects on cells and tissues.
Orientations Futures
There are several future directions for the research on N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide. One of the areas of interest is the development of novel derivatives of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide with improved selectivity and potency for protein tyrosine kinases. Another area of interest is the investigation of the potential use of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of new imaging techniques using N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide as a fluorescent probe for the detection of protein tyrosine kinase activity is also an area of active research.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide involves the reaction of 3-fluoroaniline with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of protein tyrosine kinase activity. N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide has also been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-9-10-21-15-7-5-12(6-8-15)16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNIDYHNCYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(2-methoxyethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)



